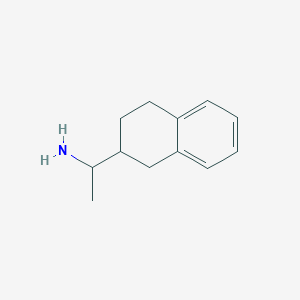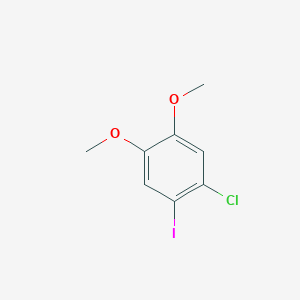
1-Chloro-2-iodo-4,5-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-iodo-4,5-dimethoxybenzene is an organic compound with the molecular formula C8H8ClIO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and two methoxy groups
Métodos De Preparación
The synthesis of 1-Chloro-2-iodo-4,5-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-chloro-4,5-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Análisis De Reacciones Químicas
1-Chloro-2-iodo-4,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding benzene derivatives with reduced halogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-2-iodo-4,5-dimethoxybenzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-iodo-4,5-dimethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-donating methoxy groups and electron-withdrawing halogen atoms influences its reactivity and selectivity in these reactions . The compound can form reactive intermediates that interact with biological molecules, leading to various biological effects .
Comparación Con Compuestos Similares
1-Chloro-2-iodo-4,5-dimethoxybenzene can be compared with other similar compounds, such as:
1-Chloro-2,4-dimethoxybenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-Chloro-4-iodo-2,5-dimethoxybenzene: Has a different substitution pattern, affecting its chemical properties and reactivity.
1-Chloro-2,5-dimethoxybenzene: Lacks the iodine atom, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H8ClIO2 |
|---|---|
Peso molecular |
298.50 g/mol |
Nombre IUPAC |
1-chloro-2-iodo-4,5-dimethoxybenzene |
InChI |
InChI=1S/C8H8ClIO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 |
Clave InChI |
YKOZVQKPAHXVPH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1OC)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[d]oxazol-4-ylboronic acid](/img/structure/B13459195.png)
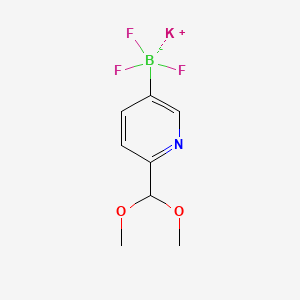
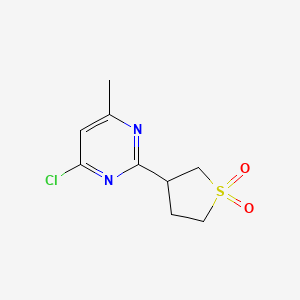
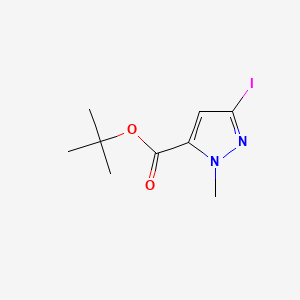
![tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B13459213.png)
![Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459238.png)
![9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate](/img/structure/B13459250.png)
![6-Aminothieno[3,2-b]pyridin-7-ol](/img/structure/B13459257.png)
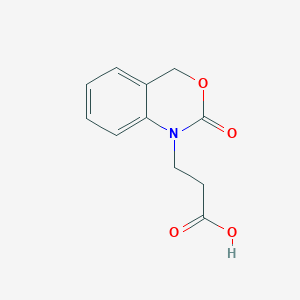
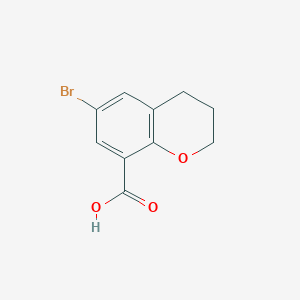
![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)
![rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate](/img/structure/B13459278.png)
